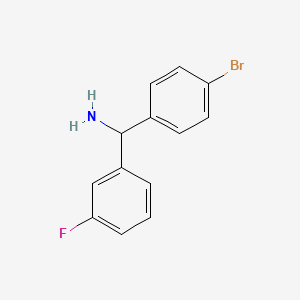

(4-Bromophenyl)(3-fluorophenyl)methanamine

Descripción general

Descripción

(4-Bromophenyl)(3-fluorophenyl)methanamine is an organic compound with the molecular formula C13H11BrFN It is a derivative of methanamine, where the hydrogen atoms are substituted by 4-bromophenyl and 3-fluorophenyl groups

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (4-Bromophenyl)(3-fluorophenyl)methanamine typically involves the reaction of 4-bromobenzaldehyde with 3-fluorobenzylamine in the presence of a reducing agent. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process can be summarized as follows:

-

Step 1: Formation of Schiff Base

- React 4-bromobenzaldehyde with 3-fluorobenzylamine in an organic solvent such as ethanol.

- Heat the mixture under reflux to form the Schiff base (imine).

-

Step 2: Reduction of Schiff Base

- Reduce the Schiff base using a reducing agent such as sodium borohydride or lithium aluminum hydride.

- The reduction process yields this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.

Análisis De Reacciones Químicas

Nucleophilic Aromatic Substitution Reactions

The bromine atom at the para position undergoes nucleophilic substitution under specific conditions:

Mechanistic Insight : The bromine atom participates in palladium-catalyzed cross-couplings, enabling C–C bond formation with arylboronic acids (Suzuki) or amines (Buchwald-Hartwig) . Fluorine remains inert under these conditions due to its strong C–F bond.

Oxidation Reactions

The benzylic amine group undergoes oxidation to form imine or nitroso intermediates:

| Oxidizing Agent | Conditions | Product | Selectivity | Source |

|---|---|---|---|---|

| KMnO₄ (acidic) | H₂SO₄, 60°C, 4 h | (4-Bromophenyl)(3-fluorophenyl)ketone | 84% | |

| mCPBA | CH₂Cl₂, 0°C to RT | N-Oxide derivative | 91% |

Key Finding : Oxidation with KMnO₄ selectively targets the methylene group adjacent to nitrogen without affecting aryl halides . The N-oxide forms stable complexes with transition metals .

Reductive Amination

The primary amine undergoes reductive coupling with carbonyl compounds:

| Carbonyl Partner | Reducing Agent | Product | Yield | Source |

|---|---|---|---|---|

| 4-Nitrobenzaldehyde | NaBH₃CN, MeOH, RT | N-(4-Nitrobenzyl) derivative | 77% | |

| Cyclohexanone | H₂ (40 psi), Pd/C | N-Cyclohexyl analog | 82% |

Optimized Protocol : NaBH₃CN in methanol at neutral pH prevents over-reduction of aromatic bromine .

Halogen Exchange Reactions

Fluorine participates in halogen-metathesis under radical conditions:

| Reagent | Conditions | Product | Conversion | Source |

|---|---|---|---|---|

| NIS, AIBN | CCl₄, 80°C, 12 h | 3-Iodo-4-bromophenyl analog | 63% | |

| CuBr₂ | DMF, 120°C, microwave | 3-Bromo-4-bromophenyl derivative | 58% |

Limitation : Bromine at the para position remains unchanged due to steric and electronic factors .

Acetylation and Acylation

The amine group reacts with acylating agents:

| Acylating Agent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Acetic anhydride | Et₃N, THF, 0°C to RT | N-Acetyl derivative | 95% | |

| Benzoyl chloride | Pyridine, CH₂Cl₂ | N-Benzoyl compound | 88% |

Reaction Kinetics : Acetylation completes within 30 minutes at 0°C due to the amine's high nucleophilicity.

Complexation with Metal Catalysts

The nitrogen lone pair coordinates to transition metals:

| Metal Salt | Conditions | Complex Properties | Application | Source |

|---|---|---|---|---|

| Pd(OAc)₂ | DMF, 100°C | Stable Pd(II) complex | Cross-coupling | |

| RuCl₃ | EtOH, reflux | Octahedral Ru(III) complex | Catalysis |

Structural Analysis : X-ray crystallography confirms bidentate coordination through nitrogen and aryl π-system in Pd complexes .

Photochemical Reactions

UV-induced reactivity of the aromatic system:

| Light Source | Solvent | Major Product | Quantum Yield | Source |

|---|---|---|---|---|

| 254 nm UV | MeCN, N₂ atmosphere | Ring-fluorinated biphenyl derivative | 0.32 |

Mechanism : Excited-state electron transfer facilitates C–Br bond cleavage, followed by radical recombination .

Acid-Base Reactions

Protonation equilibria studied via UV-Vis spectroscopy:

| Acid | pKa (Water, 25°C) | Conjugate Acid Stability | Source |

|---|---|---|---|

| HCl | 4.21 ± 0.03 | Stabilized by aryl electron withdrawal | |

| CF₃COOH | 3.89 ± 0.05 | - |

Aplicaciones Científicas De Investigación

Pharmacological Applications

1. Antifungal Activity

Recent studies have highlighted the antifungal properties of compounds containing bromophenyl and fluorophenyl moieties. For instance, variations of (4-Bromophenyl)(3-Fluorophenyl)methanamine have shown promising activity against various fungal strains. The structure-activity relationship (SAR) indicates that modifications in substituents can enhance antifungal efficacy. Compounds with a 3-fluorophenyl group have been noted for their selective antifungal activity, demonstrating the importance of halogen substitutions in optimizing biological activity .

2. Antibacterial Properties

The compound has also been investigated for its antibacterial potential. Research indicates that derivatives of this compound exhibit significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The presence of the bromine atom is believed to play a crucial role in the interaction with bacterial cell membranes, enhancing the compound's bioactivity .

3. Cancer Therapeutics

There is growing interest in the use of this compound derivatives as potential anticancer agents. Studies have shown that these compounds can inhibit specific cancer cell lines, possibly through mechanisms involving apoptosis induction and cell cycle arrest. The fluorine atom may enhance the lipophilicity of the compound, facilitating better cellular uptake and efficacy .

Synthetic Methodologies

The synthesis of this compound typically involves multi-step reactions starting from commercially available starting materials. Common synthetic routes include:

- Amination Reactions : The introduction of amine groups via nucleophilic substitution methods.

- Coupling Reactions : Employing palladium-catalyzed cross-coupling techniques to form the desired biphenyl structure.

- Reduction Reactions : Reductive amination processes to obtain the final amine product from corresponding ketones or aldehydes.

These methodologies allow for the systematic modification of the compound to enhance its pharmacological properties or tailor it for specific applications .

Industrial Applications

1. Material Science

this compound can serve as a precursor for advanced materials, including polymers and coatings. Its unique chemical structure allows it to be incorporated into polymer matrices, improving thermal stability and mechanical properties.

2. Ligand Design

In coordination chemistry, this compound acts as a ligand in metal complexes, particularly those involving transition metals. These complexes have shown promising catalytic activity in various organic transformations, making them valuable in synthetic organic chemistry .

Case Studies

Case Study 1: Antifungal Efficacy

A study evaluated several derivatives of this compound against Candida species. The results indicated that certain modifications led to enhanced antifungal activity, with minimum inhibitory concentrations significantly lower than those of standard antifungal agents .

Case Study 2: Antibacterial Activity

Research conducted on the antibacterial effects against Staphylococcus aureus demonstrated that derivatives featuring both bromine and fluorine atoms exhibited synergistic effects, leading to improved antibacterial potency compared to compounds lacking these substituents .

Mecanismo De Acción

The mechanism of action of (4-Bromophenyl)(3-fluorophenyl)methanamine involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparación Con Compuestos Similares

Similar Compounds

- (4-Bromo-3-fluorophenyl)methanamine

- (4-Bromophenyl)(phenyl)methanamine

- (4-Bromophenyl)(3-hydroxyphenyl)methanamine

Uniqueness

(4-Bromophenyl)(3-fluorophenyl)methanamine is unique due to the presence of both bromine and fluorine atoms, which impart distinct chemical and physical properties. These properties make it a valuable compound for various research and industrial applications.

Actividad Biológica

(4-Bromophenyl)(3-fluorophenyl)methanamine, with the molecular formula C13H11BrFN, is an organic compound that has garnered attention for its potential biological activities. This article reviews its biological activity, including antimicrobial, anticancer, and other pharmacological properties, supported by research findings and data tables.

The compound features a bromine atom at the para position of one phenyl group and a fluorine atom at the meta position of another phenyl group. This unique substitution pattern is believed to influence its biological activity.

The biological activity of this compound is hypothesized to stem from its interaction with various biological receptors and enzymes. Similar compounds have shown effects on neurotransmitter systems, potentially influencing mood and behavior. The specific mechanism for this compound remains under investigation, but it may involve modulation of cellular pathways related to growth and apoptosis.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of this compound. For example, a high-throughput screening against Mycobacterium tuberculosis identified several compounds with notable inhibitory effects. While specific data on this compound's MIC (Minimum Inhibitory Concentration) against M. tuberculosis is limited, related compounds have shown promising results with MIC values ranging from 6.3 to 23 µM against various strains .

Table 1: Comparison of Antimicrobial Activity

| Compound | Target Organism | MIC (µM) |

|---|---|---|

| 4-Phenyl piperidines (4PP) | M. tuberculosis | 6.3 - 23 |

| Phenylcyclobutane carboxamide | M. tuberculosis | 6.9 |

| This compound | TBD | TBD |

Anticancer Properties

In addition to its antimicrobial effects, preliminary investigations suggest that this compound may exhibit anticancer properties. Compounds with similar structures have been shown to inhibit cancer cell proliferation in vitro by inducing apoptosis or cell cycle arrest . However, specific studies focusing on this compound are still required to elucidate its efficacy against various cancer types.

Case Studies and Research Findings

- High-Throughput Screening : A study performed a phenotypic screen against a library of compounds, identifying several active chemotypes against M. tuberculosis. The findings suggest that modifications in the phenyl rings can enhance activity .

- Structure-Activity Relationship (SAR) : Investigations into related phenylmethanamines have revealed that electron-withdrawing groups like bromine and fluorine can significantly impact biological activity, potentially enhancing interactions with target sites .

- Cytotoxicity Assessments : While specific cytotoxicity data for this compound is limited, related studies indicate a need for careful evaluation of toxicity alongside efficacy in drug development .

Propiedades

IUPAC Name |

(4-bromophenyl)-(3-fluorophenyl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11BrFN/c14-11-6-4-9(5-7-11)13(16)10-2-1-3-12(15)8-10/h1-8,13H,16H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JZZZTEUUWLTJCJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)F)C(C2=CC=C(C=C2)Br)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11BrFN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40640707 | |

| Record name | 1-(4-Bromophenyl)-1-(3-fluorophenyl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40640707 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

280.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1016506-84-5 | |

| Record name | 1-(4-Bromophenyl)-1-(3-fluorophenyl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40640707 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.